

Application Notes and Protocols for Measuring hENT4 Activity with hENT4-IN-1

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Compound of Interest

Compound Name: hENT4-IN-1

Cat. No.: B611265

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Introduction

The human equilibrative nucleoside transporter 4 (hENT4), also known as the plasma membrane monoamine transporter (PMAT), is a unique transporter with a distinct pH-dependent activity and substrate specificity. Unlike other members of the ENT family, hENT4-mediated transport of its primary substrate, adenosine, is significantly enhanced under acidic conditions, a state often associated with pathological conditions such as ischemia and inflammation. This makes hENT4 a compelling therapeutic target. **hENT4-IN-1** is a potent and selective inhibitor of hENT4, providing a valuable pharmacological tool for studying the transporter's function and for the development of novel therapeutics.

These application notes provide detailed protocols for the culture of hENT4-expressing cells and the execution of a radiolabeled nucleoside uptake assay to determine the inhibitory activity of **hENT4-IN-1**.

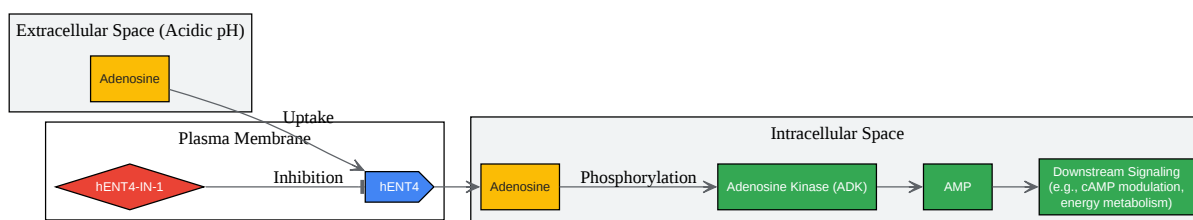
Data Presentation

Inhibitor Activity and Selectivity

Compound	Target	IC50 (nM)	Selectivity vs. hENT1	Selectivity vs. hENT2	Reference
hENT4-IN-1 (Compound 30)	hENT4	74.4	~80-fold	~20-fold	[1]
Dipyridamole	hENT4	2800	-	-	[1]
Dipyridamole	hENT1	-	-	-	[2]
Dipyridamole	hENT2	-	-	-	[2]

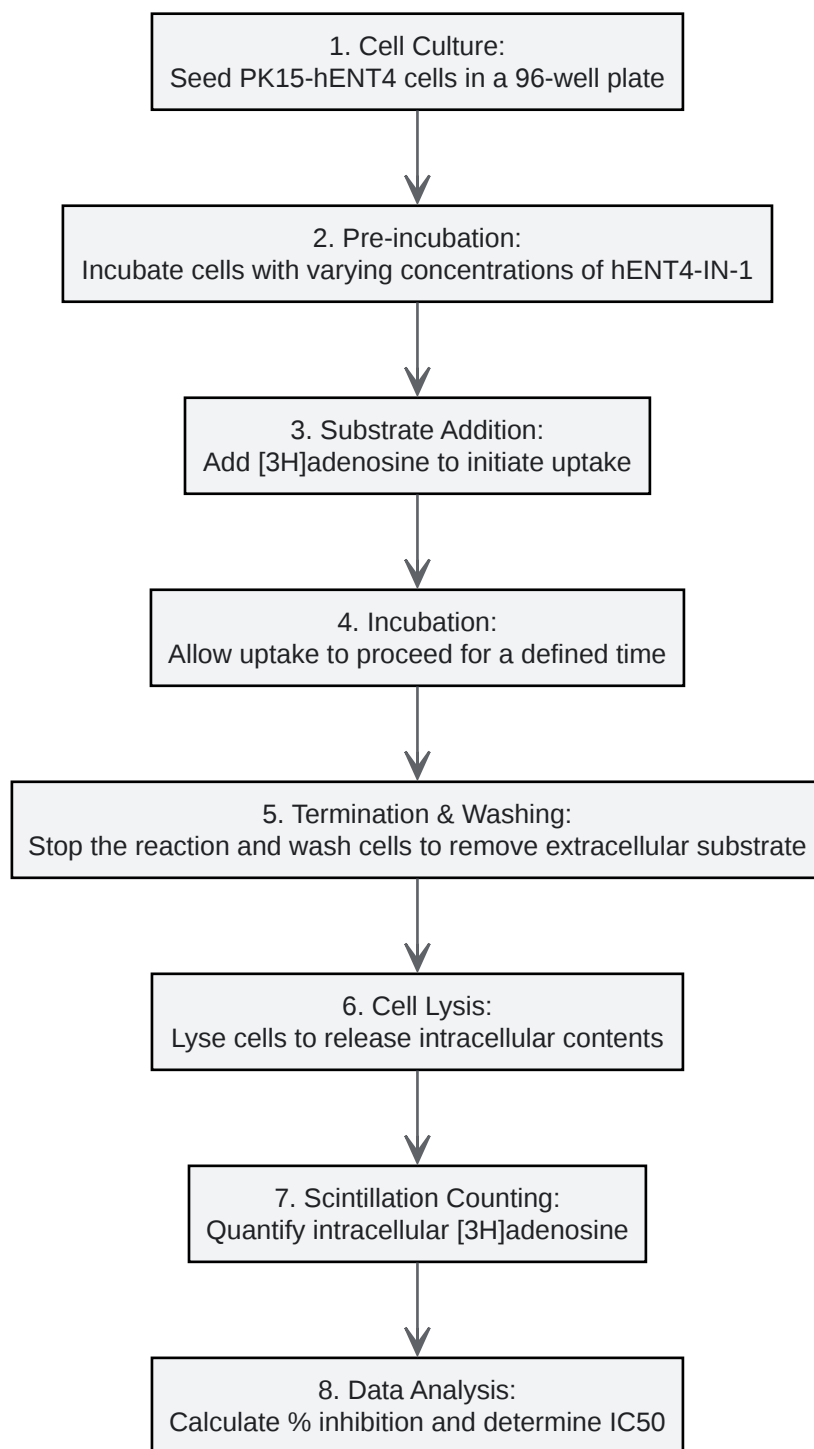
Table 1: Inhibitory potency and selectivity of **hENT4-IN-1** compared to the non-selective ENT inhibitor dipyridamole.

Mandatory Visualizations



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Caption: hENT4-mediated adenosine transport and inhibition by **hENT4-IN-1**.



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Caption: Experimental workflow for the hENT4 inhibition assay.

Experimental Protocols

Cell Culture and Maintenance of PK15-hENT4 Cells

This protocol describes the routine culture and passaging of the porcine kidney epithelial cell line, PK15, stably expressing human ENT4 (PK15-hENT4).

Materials:

- Complete Growth Medium:
 - Eagle's Minimum Essential Medium (EMEM)
 - 10% Fetal Bovine Serum (FBS)
 - 1% Penicillin-Streptomycin (P/S)
- Phosphate-Buffered Saline (PBS), sterile
- 0.25% Trypsin-EDTA
- PK15-hENT4 cells
- T-75 cell culture flasks
- 96-well cell culture plates
- Humidified incubator (37°C, 5% CO₂)

Procedure:

- Cell Thawing and Plating:
 1. Rapidly thaw the cryovial of PK15-hENT4 cells in a 37°C water bath.
 2. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
 3. Centrifuge at 200 x g for 5 minutes.

4. Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.
 5. Transfer the cell suspension to a T-75 flask.
 6. Incubate at 37°C in a 5% CO₂ humidified incubator.
- Routine Maintenance and Passaging:
 1. Observe the cells daily under a microscope. Cells should be passaged when they reach 80-90% confluency.
 2. Aspirate the old medium from the flask.
 3. Wash the cell monolayer once with 5-10 mL of sterile PBS.
 4. Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until the cells detach.
 5. Add 8-10 mL of complete growth medium to inactivate the trypsin.
 6. Gently pipette the cell suspension up and down to ensure a single-cell suspension.
 7. Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new T-75 flask containing fresh, pre-warmed complete growth medium.
 8. Return the flask to the incubator.

hENT4 Inhibition Assay using [³H]adenosine

This protocol details the measurement of hENT4-mediated adenosine uptake and its inhibition by **hENT4-IN-1** in a 96-well plate format.

Materials:

- PK15-hENT4 cells
- Complete Growth Medium

- Transport Buffer (pH 6.0):
 - 120 mM NaCl
 - 20 mM MES (2-(N-morpholino)ethanesulfonic acid)
 - 3 mM K₂HPO₄
 - 10 mM Glucose
 - 1 mM MgCl₂
 - 1 mM CaCl₂
 - Adjust pH to 6.0 with NaOH
- [³H]adenosine (specific activity ~20-40 Ci/mmol)
- **hENT4-IN-1**
- DMSO (for dissolving **hENT4-IN-1**)
- Lysis Buffer: 1% SDS in water
- Scintillation cocktail (e.g., MicroScint™-20)
- 96-well cell culture plates (white, clear bottom for microscopy)
- Microplate scintillation counter

Procedure:

- Cell Plating:
 1. Trypsinize and count PK15-hENT4 cells as described above.
 2. Seed the cells into a 96-well plate at a density of 5×10^4 cells/well in 100 μ L of complete growth medium.

3. Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator, or until a confluent monolayer is formed.

- Preparation of **hENT4-IN-1** Dilutions:

1. Prepare a 10 mM stock solution of **hENT4-IN-1** in DMSO. Store at -20°C.

2. On the day of the experiment, perform serial dilutions of the **hENT4-IN-1** stock solution in Transport Buffer (pH 6.0) to achieve the desired final concentrations for the assay. A typical concentration range would be from 1 nM to 10 µM. Ensure the final DMSO concentration in the assay does not exceed 0.1%.

- [³H]adenosine Uptake Assay:

1. Carefully aspirate the culture medium from the wells.

2. Wash the cell monolayers twice with 200 µL/well of pre-warmed Transport Buffer (pH 6.0).

3. Add 50 µL/well of Transport Buffer (pH 6.0) containing the different concentrations of **hENT4-IN-1** or vehicle (DMSO) for the control wells.

4. Pre-incubate the plate at room temperature for 15 minutes.

5. Prepare the substrate solution by diluting [³H]adenosine in Transport Buffer (pH 6.0) to a final concentration of 0.2 µM.

6. Initiate the uptake by adding 50 µL/well of the [³H]adenosine solution. This will result in a final volume of 100 µL/well.

7. Incubate the plate at room temperature for 2 minutes.

8. Terminate the transport by rapidly aspirating the solution and immediately washing the wells three times with 200 µL/well of ice-cold Transport Buffer (pH 6.0).

9. After the final wash, aspirate all the buffer completely.

- Cell Lysis and Scintillation Counting:

1. Add 100 μ L/well of Lysis Buffer (1% SDS) to each well.
2. Incubate the plate on a plate shaker for 20-30 minutes at room temperature to ensure complete cell lysis.
3. Add 150 μ L/well of a suitable scintillation cocktail to each well.
4. Seal the plate and incubate in the dark for at least 1 hour before counting.
5. Measure the radioactivity in each well using a microplate scintillation counter. The counts per minute (CPM) are directly proportional to the amount of intracellular [3 H]adenosine.

Data Analysis for IC50 Determination

1. Calculation of Percent Inhibition:

- Total Uptake (Control): Average CPM from wells treated with vehicle (DMSO) only.
- Non-specific Uptake (optional but recommended): Average CPM from wells treated with a high concentration of a non-selective inhibitor like dipyridamole (e.g., 100 μ M) or from wells with non-transfected PK15 cells.
- Specific Uptake (Control): Total Uptake - Non-specific Uptake.
- Uptake with Inhibitor: CPM from wells treated with **hENT4-IN-1**.
- Percent Inhibition (%) = $[1 - (\text{Uptake with Inhibitor} - \text{Non-specific Uptake}) / (\text{Specific Uptake})] \times 100$

2. IC50 Determination:

- Plot the Percent Inhibition (%) on the Y-axis against the logarithm of the **hENT4-IN-1** concentration on the X-axis.
- Use a non-linear regression analysis with a sigmoidal dose-response (variable slope) model to fit the data. This can be performed using software such as GraphPad Prism, SigmaPlot, or R.

- The IC₅₀ value is the concentration of **hENT4-IN-1** that produces 50% of the maximal inhibition.

Example Data and Calculation:

hENT4-IN-1 (nM)	log [Inhibitor]	Average CPM	% Inhibition
0 (Control)	-	15000	0
1	0	14500	3.3
10	1	12000	20.0
50	1.7	8000	46.7
100	2	5500	63.3
500	2.7	2000	86.7
1000	3	1500	90.0
10000	4	1400	90.7

Assuming a non-specific uptake of 1000 CPM.

By plotting this data and performing a non-linear regression, the IC₅₀ value can be accurately determined.

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References

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